molecular formula C15H17N3O B1350437 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 451485-75-9

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1350437
CAS No.: 451485-75-9
M. Wt: 255.31 g/mol
InChI Key: AZRNGFJHWODADQ-UHFFFAOYSA-N
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Description

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 4,5-dimethyl-1H-pyrrole-3-carbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-amino-1-(4-ethoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)14(10)8-16)9-12-4-6-13(19-3)7-5-12/h4-7H,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNGFJHWODADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377214
Record name 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-75-9
Record name 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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